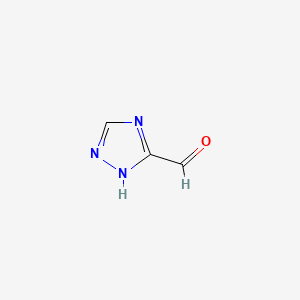

1H-1,2,4-triazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOYZFGGVGWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31708-25-5 | |

| Record name | 4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-1,2,4-Triazole-3-carbaldehyde: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 1H-1,2,4-triazole-3-carbaldehyde has emerged as a cornerstone intermediate, prized for its unique combination of a reactive aldehyde group and the chemically stable, pharmacologically significant 1,2,4-triazole ring. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications, tailored for researchers, scientists, and professionals in drug development.

The core value of this compound lies in its dual functionality. The triazole moiety, a five-membered ring with three nitrogen atoms, is a well-established pharmacophore known to engage in hydrogen bonding and dipole interactions with biological targets, often enhancing the solubility and metabolic stability of drug candidates.[1][2] The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of complex molecular architectures.[3]

This document will elucidate the causality behind its utility, offering not just protocols but the scientific reasoning that underpins its application in the synthesis of next-generation pharmaceuticals.

Core Compound Identification and Properties

Correctly identifying and understanding the fundamental properties of a starting material is the bedrock of any successful synthetic campaign.

CAS Number: 31708-25-5[4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its handling, reaction setup, and purification. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O | [3] |

| Molecular Weight | 97.08 g/mol | [3] |

| Appearance | White to light yellow solid | [4][5] |

| Boiling Point (Predicted) | 323.1 ± 25.0 °C | [6] |

| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 8.08 ± 0.20 | [7] |

| Mass Spectrometry (m/z) | 97 (Molecular Ion Peak) | [3] |

Note: Experimental values for boiling point and density can vary. Predicted values are computationally derived and provide a reliable estimate for experimental planning.

The predicted pKa suggests the N-H proton of the triazole ring is weakly acidic, a crucial consideration for choosing appropriate bases in reactions involving N-alkylation or other substitutions.[1] The molecular ion peak at m/z 97 is a key identifier in mass spectrometry analysis.[3]

Synthesis and Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its triazole ring and aldehyde functional group.

General Synthesis Pathway

While multiple synthetic routes exist, a common conceptual pathway involves the formation of the triazole ring followed by the introduction or modification of the C3 substituent to yield the aldehyde. One illustrative approach is the oxidation of the corresponding alcohol, (1H-1,2,4-triazol-3-yl)methanol.

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Exemplary Protocol: Oxidation of (1-Phenyl-1H-[3][4][8]triazol-4-yl)-methanol

This protocol, adapted from similar triazole syntheses, demonstrates a common and effective oxidation method.[9]

-

Dissolution: Dissolve the starting alcohol, (1-Phenyl-1H-[3][4][8]triazol-4-yl)-methanol (1.4 mmol), in a suitable solvent like dichloromethane (DCM, 15 mL).

-

Oxidant Addition: Add an oxidizing agent, such as manganese(IV) oxide (MnO₂, 14.14 mmol), to the stirred solution. The excess MnO₂ ensures complete conversion.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired aldehyde product. This method often results in high purity and yield.[9]

Self-Validation: The choice of a mild oxidant like MnO₂ is critical to prevent over-oxidation to the carboxylic acid, ensuring the integrity of the desired aldehyde product. The progress should be carefully monitored by TLC, comparing the reaction mixture to a spot of the starting material.

Key Chemical Reactions

The aldehyde functionality is a gateway to a vast array of synthetic transformations.

-

Oxidation: The aldehyde can be readily oxidized to 1H-1,2,4-triazole-3-carboxylic acid using common oxidizing agents like potassium permanganate.[3] This carboxylic acid derivative is itself a valuable intermediate.

-

Reduction: Reduction of the aldehyde, typically with sodium borohydride or lithium aluminum hydride, yields the corresponding alcohol, (1H-1,2,4-triazol-3-yl)methanol.[3]

-

Condensation Reactions: As a classic aldehyde, it undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and various heterocyclic systems. This is one of its most powerful applications in library synthesis for drug discovery.

-

N-Alkylation/Arylation: The triazole ring's nitrogen atoms can be alkylated or arylated, allowing for the introduction of diverse substituents to modulate the molecule's steric and electronic properties.[1] The regioselectivity of this reaction (N1 vs. N2 vs. N4) can often be controlled by the choice of base and reaction conditions.[1]

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[2][10] this compound serves as a crucial entry point for synthesizing derivatives that leverage these therapeutic potentials.

Case Study: Synthesis of Novel Anticancer Agents

Derivatives of 1,2,4-triazole have shown significant promise as anticancer agents.[2] The aldehyde can be used to synthesize Schiff base derivatives, which are often investigated for their cytotoxic activities.

Workflow: Synthesis of a Triazole-based Schiff Base Library

-

Reaction Setup: In a series of parallel reaction vessels, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Amine Addition: To each vessel, add a different substituted aniline or primary amine (1 equivalent). A catalytic amount of acetic acid is often added to facilitate the reaction.

-

Condensation: Stir the reactions at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting aldehyde.

-

Isolation: The resulting Schiff base (imine) product often precipitates from the solution upon cooling or can be isolated by evaporation of the solvent followed by recrystallization or chromatography.

-

Biological Screening: The synthesized library of compounds is then screened in vitro against various cancer cell lines to identify lead compounds with potent antiproliferative activity.

The rationale behind this approach is that the diverse substituents introduced via the amine component can systematically probe the binding pocket of a biological target, allowing for the optimization of structure-activity relationships (SAR). Recently, 1,2,4-triazole-3-thione derivatives have been identified as potent inhibitors of DCN1, a target for cardiac fibrosis, showcasing the scaffold's versatility.[11]

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[12][13] Avoid breathing dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[14] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

-

Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][15] They can be harmful if swallowed.[15]

Always consult the material safety data sheet (MSDS) provided by the supplier before use for the most accurate and detailed safety information.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its robust chemical nature, combined with the proven pharmacological relevance of the triazole core, provides a reliable platform for the synthesis of diverse and complex molecules. The dual reactivity of the aldehyde and the triazole ring offers a rich field of chemical transformations, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic effects. This guide has aimed to provide not only the "what" and "how" but also the "why," empowering researchers to leverage the full potential of this versatile building block in their quest for novel medicines.

References

-

PubChem. 1H-1,2,3-triazole-4-carbaldehyde. [Link]

-

PubChem. 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. [Link]

-

MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

ResearchGate. How do you synthesize 5-mercapto-1H-1,2,4-triazole-3-carbaldehyde / formylation of 1H-1,2,4-triazole-5-thiol?. [Link]

-

ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

LGC Standards. 1,2,4-Triazole Safety Data Sheet. [Link]

-

ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

PubMed. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 31708-25-5 [smolecule.com]

- 4. 1H-[1,2,4]Triazole-3-carbaldehyde | 31708-25-5 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,2,4-TRIAZOLE-3-CARBALDEHYDE CAS#: 31708-25-5 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 31708-25-5|this compound|BLD Pharm [bldpharm.com]

- 9. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. chemdmart.com [chemdmart.com]

- 14. fishersci.com [fishersci.com]

- 15. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1H-1,2,4-Triazole-3-carbaldehyde: A Key Building Block for Pharmaceutical and Materials Science Innovation

Introduction: The Versatility of a Heterocyclic Aldehyde

1H-1,2,4-triazole-3-carbaldehyde is a pivotal heterocyclic compound, distinguished by its five-membered ring containing three nitrogen atoms and an aldehyde functional group.[1] With the molecular formula C₃H₃N₃O, this molecule serves as a versatile building block in the synthesis of a wide array of more complex structures.[1] Its significance is particularly pronounced in medicinal chemistry, where the 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. Furthermore, its utility extends to materials science and agrochemicals, underscoring the importance of a comprehensive understanding of its structural and electronic properties through spectroscopic analysis.

This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are curated to provide researchers, scientists, and drug development professionals with a reliable reference for the characterization and utilization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

The judicious application of spectroscopic techniques hinges on a foundational understanding of the molecule's structure. The diagram below illustrates the structure of this compound with atom numbering, which will be referenced throughout this guide.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed picture of the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two key singlets in the downfield region, a consequence of the electron-withdrawing nature of the triazole ring and the aldehyde functionality.

| Proton Assignment | Chemical Shift (δ) ppm (Estimated) | Multiplicity |

| Aldehyde-H | 9.8 - 10.2 | Singlet |

| C5-H | 8.1 - 8.3 | Singlet |

| N1-H | Broad, variable | Singlet |

Table 1: Estimated ¹H NMR Spectral Data for this compound.

The aldehyde proton resonance is notably deshielded, appearing as a sharp singlet in the 9.8-10.2 ppm range.[1] This significant downfield shift is a direct result of the anisotropic effect of the carbonyl group and the inductive effect of the adjacent triazole ring. The proton at the C5 position of the triazole ring is also deshielded due to the electron-deficient nature of the aromatic heterocycle and typically appears as a singlet between 8.1 and 8.3 ppm. The N-H proton of the triazole ring often presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Estimated) |

| Aldehyde C=O | 184 - 186 |

| C3 | 149 - 162 |

| C5 | 139 - 147 |

Table 2: Estimated ¹³C NMR Spectral Data for this compound.

The aldehyde carbonyl carbon is the most downfield signal, typically observed in the 184-186 ppm region. The two carbon atoms of the triazole ring have distinct chemical shifts reflecting their different electronic environments. C3, being bonded to two nitrogen atoms and the electron-withdrawing aldehyde group, is more deshielded and resonates in the 149-162 ppm range. In contrast, C5, which is adjacent to one less nitrogen atom, appears further upfield in the 139-147 ppm region.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra of this compound.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Estimated Wavenumber (cm⁻¹) |

| N-H (triazole) | Stretching | ~3120 |

| C-H (triazole) | Stretching | ~3030 - 3100 |

| C=O (aldehyde) | Stretching | ~1700 - 1720 |

| C=N (triazole) | Stretching | ~1650 |

| N=N (triazole) | Stretching | ~1540 |

| C=C (triazole) | Stretching | ~1480 - 1530 |

Table 3: Key IR Absorption Bands for this compound.

The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700-1720 cm⁻¹. The N-H stretching vibration of the triazole ring gives rise to a broad band around 3120 cm⁻¹. Aromatic C-H stretching of the triazole ring is expected in the 3030-3100 cm⁻¹ region. The characteristic vibrations of the triazole ring, including C=N, N=N, and C=C stretching, will appear in the fingerprint region between 1480 and 1650 cm⁻¹.[2]

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Molecular Ion:

-

Expected m/z: 97.03 (for [M+H]⁺ in ESI) or 97.08 (for M⁺˙ in EI).[1]

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₃H₃N₃O).

Key Fragmentation Pathways:

The fragmentation of the 1,2,4-triazole ring is a complex process that can be influenced by the ionization method. Common fragmentation pathways for 1,2,4-triazoles include the loss of small, stable molecules.

Figure 3: Plausible fragmentation pathways for this compound.

Under electron ionization (EI), one would expect to see fragmentation corresponding to the loss of a nitrogen molecule (N₂), a hydrogen cyanide molecule (HCN), or the formyl radical (CHO). Electrospray ionization (ESI), being a softer ionization technique, may primarily show the protonated molecule with minimal fragmentation.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

-

Nebulizer Pressure: Adjusted to obtain a stable spray.

-

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Conclusion: A Foundation for Future Discovery

The spectroscopic data presented in this guide provide a comprehensive and reliable foundation for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS signatures is indispensable for researchers leveraging this versatile building block in the synthesis of novel pharmaceuticals, advanced materials, and agrochemicals. The detailed experimental protocols further serve as a practical resource to ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

-

MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link].

-

ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link].

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link].

-

PubChem. 1H-1,2,3-triazole-4-carbaldehyde. Available at: [Link].

-

PubChem. 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. Available at: [Link].

-

Chem-Impex. 1H-[3][4][5]triazole-4-carbaldehyde. Available at: [Link].

-

Iraqi Academic Scientific Journals. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Available at: [Link].

-

ResearchGate. (2015). (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available at: [Link].

-

RSYN RESEARCH. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Available at: [Link].

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link].

Sources

- 1. Buy this compound | 31708-25-5 [smolecule.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

1H-1,2,4-triazole-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 1H-1,2,4-Triazole-3-Carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered aromatic ring containing three nitrogen atoms and an aldehyde functional group, this compound offers a unique combination of reactivity, metabolic stability, and structural features. Its utility as a versatile precursor enables the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of its core molecular properties, chemical reactivity, validated synthesis protocols, and key applications, designed for researchers, chemists, and professionals in the field of drug development.

Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation for its effective use in experimental design.

Chemical Identity and Descriptors

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2,4-Triazole-3(5)-carbaldehyde, 3-Formyl-1H-[2][3]triazole | [1][4] |

| CAS Number | 31708-25-5 | [4] |

| Molecular Formula | C₃H₃N₃O | [1][4] |

| InChI Key | RFMOYZFGGVGWRW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 97.08 g/mol | [1][4] |

| Appearance | White solid | |

| Boiling Point | 323.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.473 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.08 ± 0.20 (Predicted) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4] |

The Scientific Rationale: Reactivity and Chemical Behavior

The synthetic versatility of this compound stems from the distinct electronic characteristics of its two primary functional regions: the aromatic triazole ring and the electrophilic aldehyde group.[2] Understanding this duality is critical for predicting its behavior and designing rational synthetic pathways.

The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[5] This property influences the rest of the molecule in two significant ways:

-

It increases the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.[5]

-

It acts as an electron-withdrawing group, enhancing the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles.

The aldehyde group is a classic electrophilic site, readily participating in a wide range of transformations, including oxidation, reduction, and condensation reactions.[2]

Caption: Key reactive sites and corresponding reaction pathways for this compound.

Reactions at the Aldehyde Group

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 1H-1,2,4-triazole-3-carboxylic acid. This transformation is fundamental for creating triazole-based linkers or modifying drug scaffolds.

-

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective because the aldehyde C-H bond is readily susceptible to oxidative cleavage.[2]

-

-

Reduction: Selective reduction yields (1H-1,2,4-triazol-3-yl)methanol, a valuable primary alcohol intermediate.

-

Causality: Hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are chosen for this purpose.[2] NaBH₄ is often preferred for its milder nature and compatibility with protic solvents, selectively reducing the aldehyde without affecting the aromatic triazole ring.

-

-

Condensation Reactions: As a key electrophile, the aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are cornerstones of dynamic combinatorial chemistry and fragment-based drug discovery.

Reactions Involving the Triazole Ring

-

N-Alkylation and N-Acylation: The triazole ring can be substituted at its nitrogen atoms.[2] The regioselectivity (substitution at N1 vs. N2 vs. N4) is a critical consideration and can be influenced by the choice of base, solvent, and alkylating agent.

-

Causality: Deprotonation of the ring N-H with a suitable base (e.g., NaH, K₂CO₃) generates a triazolide anion, which is a potent nucleophile. This anion then attacks an electrophile like an alkyl or acyl halide.[5] The thermodynamic stability of the resulting isomer often dictates the final product distribution.[6]

-

Synthesis and Purification Protocol

While various synthetic routes exist for substituted triazoles, a common and reliable strategy involves the formylation of a pre-existing 1H-1,2,4-triazole ring. This avoids handling potentially unstable or volatile precursors. The following protocol is a representative, self-validating workflow.

Principle: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. For an electron-deficient ring like 1,2,4-triazole, this reaction is more challenging but can be achieved under specific conditions. An alternative, often more successful, approach is metallation followed by quenching with a formylating agent.

Detailed Experimental Protocol: Lithiation and Formylation

Objective: To synthesize this compound from 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1H-1,2,4-triazole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Expert Insight: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C3 position. The N-H is deprotonated first, followed by the C-H. Using slightly more than one equivalent of n-BuLi may be necessary to achieve C3 lithiation. Careful monitoring is essential.

-

-

Stirring: Stir the resulting slurry at -78 °C for 1 hour to ensure complete lithiation.

-

Formylation: Add anhydrous DMF (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C. A color change is typically observed.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Then, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.

-

Self-Validation: The purity of the fractions can be monitored by Thin Layer Chromatography (TLC). The final, pure product should appear as a single spot.

-

Caption: Experimental workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic signatures are diagnostic for this compound.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~9.5-10.5 ppm (s, 1H, -CHO)δ ~8.0-9.0 ppm (s, 1H, C5-H)δ ~13-15 ppm (br s, 1H, N-H) | The aldehyde proton is highly deshielded. The triazole C5-H appears in the aromatic region. The acidic N-H proton is often broad and may exchange with D₂O.[5] |

| ¹³C NMR | δ ~180-190 ppm (C=O)δ ~145-155 ppm (C3 and C5) | The aldehyde carbonyl carbon is characteristic. The two triazole carbons are in the typical aromatic range for such heterocycles.[5] |

| IR (Infrared) | ~3100-3000 cm⁻¹ (Aromatic C-H)~2850, 2750 cm⁻¹ (Aldehyde C-H)~1710-1690 cm⁻¹ (Strong, C=O stretch)~1600-1450 cm⁻¹ (C=N, N=N stretch) | The strong carbonyl absorption is the most prominent feature. The presence of two distinct aldehyde C-H stretches (Fermi doublet) is also confirmatory.[6] |

| MS (Mass Spec) | m/z = 97.03 (M⁺) | The molecular ion peak should be clearly visible, corresponding to the exact mass of C₃H₃N₃O.[6] |

Applications in Research and Development

The compound's value lies in its role as a versatile intermediate.

Medicinal Chemistry and Drug Development

This compound is a privileged scaffold.[7] The triazole core is metabolically robust and can act as a hydrogen bond donor/acceptor, while the aldehyde "handle" allows for the facile introduction of diverse chemical functionalities. This is a powerful strategy for generating libraries of compounds for high-throughput screening.

-

Antifungal Agents: The 1,2,4-triazole moiety is the core of blockbuster antifungal drugs like fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes.[7]

-

Anticancer Agents: Numerous compounds containing the 1,2,4-triazole scaffold have been investigated for their efficacy against various cancer cell lines.[2]

-

Other Therapeutic Areas: Its derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[2][7]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 31708-25-5 [smolecule.com]

- 3. 1-trityl-1H-1,2,4-triazole-3-carbaldehyde | C22H17N3O | CID 18673008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,4-TRIAZOLE-3-CARBALDEHYDE | 31708-25-5 [amp.chemicalbook.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. ijsr.net [ijsr.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 1H-1,2,4-triazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1H-1,2,4-triazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of a wide array of bioactive compounds and functional materials. Its utility, however, is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive examination of these critical parameters. We delve into the theoretical and practical aspects of the solubility of this compound, offering a detailed protocol for its empirical determination. Furthermore, we explore its chemical stability, focusing on potential degradation pathways such as hydrolysis, oxidation, and photodecomposition. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle, formulate, and utilize this versatile compound, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with a broad spectrum of therapeutic activities, including antifungal, antiviral, and anticancer properties. The presence of a carbaldehyde functional group at the 3-position of the 1H-1,2,4-triazole ring introduces a reactive handle for a variety of chemical transformations, making this compound a highly versatile synthon. Its ability to participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases allows for the facile introduction of diverse molecular complexity.

The successful application of this compound in any synthetic or formulation workflow is contingent upon a thorough understanding of its solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while stability determines the compound's shelf-life, handling requirements, and potential degradation products that could impact safety and efficacy. This guide aims to provide a detailed technical overview of these crucial aspects.

Solubility Profile of this compound

The solubility of a compound is a result of the interplay between its intrinsic properties (polarity, hydrogen bonding capacity, molecular size) and the properties of the solvent. This compound possesses both polar (triazole ring, aldehyde group) and non-polar (C-H bonds) characteristics, suggesting a nuanced solubility profile.

Theoretical Considerations

The 1,2,4-triazole ring, with its three nitrogen atoms, is capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogens)[1][2]. The aldehyde group also contributes to the polarity and can act as a hydrogen bond acceptor. This suggests good solubility in polar protic solvents like water and alcohols. The parent 1H-1,2,4-triazole is known to be highly soluble in water and also soluble in organic solvents like ethanol, methanol, and acetone[1][2]. While the aldehyde group increases the molecular weight and introduces a different electronic character, it is expected that this compound will retain a degree of solubility in polar solvents. In non-polar solvents, solubility is expected to be limited due to the significant polarity of the molecule.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following is a standardized protocol for assessing the solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Soluble | Data to be determined |

| Methanol | Soluble | Data to be determined |

| Ethanol | Soluble | Data to be determined |

| Isopropanol | Moderately Soluble | Data to be determined |

| Acetone | Moderately Soluble | Data to be determined |

| Acetonitrile | Moderately Soluble | Data to be determined |

| Dichloromethane | Sparingly Soluble | Data to be determined |

| Ethyl Acetate | Sparingly Soluble | Data to be determined |

| Toluene | Insoluble | Data to be determined |

| Hexane | Insoluble | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound at a specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Chemical Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and application. The presence of both a triazole ring and an aldehyde functional group suggests several potential degradation pathways.

Potential Degradation Pathways

-

Oxidation: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Hydrolysis: While the 1,2,4-triazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less likely under typical laboratory conditions.

-

Photodecomposition: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Aromatic and heterocyclic compounds are often photo-labile.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, often involving the cleavage of the weaker bonds in the molecule, such as the N-N bond in the triazole ring.

Caption: Workflow for ICH Q1B Photostability Testing.

Step-by-Step Methodology:

-

Sample Preparation: Prepare samples of this compound in both solid form and in a suitable solvent. Prepare corresponding dark controls by wrapping identical samples in aluminum foil.

-

Light Exposure: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines, providing a controlled output of both cool white fluorescent and near-ultraviolet light.

-

Exposure Duration: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method.

-

Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. This guide provides a framework for both theoretical consideration and empirical determination of these critical properties.

Recommendations for Handling and Storage:

-

Storage: Based on the potential for oxidation and photodecomposition, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Selection: For reactions and formulations, polar protic solvents are likely to be good choices for solubilization. For purification by crystallization, a solvent/anti-solvent system may be effective.

-

Stability in Solution: Solutions of this compound, particularly at neutral or near-neutral pH, should be prepared fresh and protected from light to minimize degradation.

By following the protocols and considering the potential degradation pathways outlined in this guide, researchers can ensure the quality and reliability of their work with this important heterocyclic building block.

References

-

1,2,4-Triazole - Solubility of Things. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (1996). [Link]

-

Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (2025-01-19). [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Institutes of Health. (2011-08-18). [Link]

Sources

Harnessing Quantum Chemical Calculations for the Rational Design of 1,2,4-Triazole Derivatives

An In-Depth Technical Guide:

Foreword: From Privileged Scaffold to Precision-Engineered Therapeutics

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence is due to its metabolic stability, unique electronic characteristics, and its capacity to form crucial interactions, such as hydrogen bonds, with various biological targets.[4] As the era of high-throughput screening gives way to rational, structure-based design, computational methods have become indispensable.[5][6] Among these, quantum chemical calculations offer a foundational, first-principles approach to understanding and predicting the behavior of these molecules at the electronic level.

This guide provides researchers, medicinal chemists, and drug development professionals with a technical overview of applying quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of 1,2,4-triazole derivatives. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring that the described workflows are robust and self-validating. Our objective is to empower you to leverage these powerful in-silico tools to elucidate structure-activity relationships (SAR), predict molecular properties, and ultimately accelerate the discovery of next-generation 1,2,4-triazole-based therapeutics.

Theoretical Cornerstone: Why Density Functional Theory (DFT)?

At the heart of modern quantum chemical calculations for drug-sized molecules is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying systems like 1,2,4-triazole derivatives.[7]

The choice of a specific DFT functional and basis set is the most critical decision in setting up a calculation.

-

Functionals (e.g., B3LYP, B3PW91): The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly the most common choice for organic molecules as it has been extensively benchmarked and provides reliable results for geometries and electronic properties.[8][9][10]

-

Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. For triazole derivatives, a Pople-style basis set like 6-311++G(d,p) is often an excellent choice.[8][11]

-

6-311G: Describes the core and valence electrons.

-

++: Adds diffuse functions, which are crucial for accurately describing anions and non-covalent interactions.

-

(d,p): Adds polarization functions, which allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.

-

A Practical Guide: The Quantum Chemical Calculation Workflow

A successful computational study follows a logical, multi-step process. Each step builds upon the last, providing layers of validation and insight. This workflow is applicable in popular quantum chemistry software packages like Gaussian, Q-Chem, or Molpro.[10][12][13][14]

Caption: Relationship between calculated properties and drug design.

Molecular Electrostatic Potential (ESP)

The ESP (or MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. [12]It is invaluable for understanding non-covalent interactions, which are the basis of drug-receptor binding. [15][16]

-

Red Regions (Negative ESP): Indicate electron-rich areas, typically around electronegative atoms like nitrogen or oxygen. These regions are favorable for interacting with positive sites on a receptor (e.g., protonated amines, metal ions). The nitrogen atoms of the triazole ring are often key sites for such interactions. [17]* Blue Regions (Positive ESP): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These regions act as hydrogen bond donors.

-

Green/Yellow Regions: Indicate neutral or non-polar areas, important for hydrophobic interactions.

ESP maps provide a powerful visual hypothesis for how a triazole derivative might orient itself within a protein's active site. [18]This information is crucial for guiding the design of derivatives with enhanced binding affinity. [15]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These are frequently used as inputs for Quantitative Structure-Activity Relationship (QSAR) models. [4][19]

| Descriptor | Formula | Interpretation in Drug Design |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. [9] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. [20] |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. [20] |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. [20] |

| Electrophilicity Index (ω) | χ² / (2η) | Represents the overall electrophilic nature of the molecule. [9]|

These descriptors provide a quantitative basis for comparing different derivatives, helping to identify which substitutions might lead to greater stability, altered reactivity, or improved electronic complementarity with a target.

Synergy with Other Computational Methods

Quantum chemical calculations rarely exist in a vacuum. The descriptors and insights they generate are powerful inputs for higher-level modeling techniques that bridge the gap to biological activity.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a statistical correlation between a set of molecular descriptors (like those in the table above) and the experimentally determined biological activity of a series of compounds. [4][21][22]A robust QSAR model can predict the activity of novel, unsynthesized triazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. [19][23]* Molecular Docking: While docking traditionally uses simpler force fields, quantum mechanically derived atomic charges (e.g., from NBO or ESP-fitting) can be used to improve the accuracy of the electrostatic term in docking scoring functions. [24]Furthermore, understanding the ESP map of a ligand helps to rationalize the binding poses predicted by docking software and can identify key interactions, such as the coordination of a triazole nitrogen with a heme iron in enzymes like aromatase. [17][25]

Conclusion: A First-Principles Approach to Innovation

Quantum chemical calculations provide an unparalleled, bottom-up understanding of the electronic structure and reactivity of 1,2,4-triazole derivatives. By moving beyond simple structural considerations to analyze frontier orbitals, electrostatic potential, and quantitative reactivity descriptors, researchers can make more informed, data-driven decisions. This in-silico approach, when integrated with experimental data and other computational methods like QSAR and molecular docking, creates a powerful, synergistic workflow. It enables the rational design of novel compounds with optimized properties, ultimately reducing the time and cost associated with the drug discovery pipeline and increasing the probability of success.

References

- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). NIH - National Center for Biotechnology Information.

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Current Research in Chemistry and Pharmaceutical Sciences.

- Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. (n.d.). BenchChem.

- Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). Springer.

- QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents. (2019). Progress in Chemical and Biochemical Research.

- Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers. (n.d.). BenchChem.

- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger.

- Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. (2020). RSC Publishing.

- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research.

- Review and QSAR study of substituted 1,2,4-triazole nucleus. (2024). BenchChem.

- QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. (2025). ProQuest.

- Quantum and Molecular Physics - Drug Discovery Software. (n.d.). Aurora Fine Chemicals.

- GIAO/DFT studies on 1,2,4‐triazole‐5‐thiones and their propargyl derivatives. (2013). Magnetic Resonance in Chemistry.

- STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2025). Journal of Chemical and Pharmaceutical Research.

- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024). HPCwire.

- Integrated Scientific Computing and Information Technologies - Softwares. (n.d.). iSciTech.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.

- QSAR STUDY BY 1,2,4-TRIAZOLES USING SEVERAL PHYSICOCHEMICAL DESCRIPTORS. (2009). Semantic Scholar.

- Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate.

- Conformational Studies of Triazole Based Flexible Molecules: A Comparative Analysis of Crystal Structure and Optimized Structure for DNA Binding Ability. (2017). Semantic Scholar.

- The Chemistry of 1,2,4-Triazoles. (n.d.). ACS Publications.

- ES-Screen: A Novel Electrostatics-Driven Method for Drug Discovery Virtual Screening. (n.d.). MDPI.

- Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara.

- Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.

- DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2025). ResearchGate.

- Conformational Studies of Triazole Based Flexible Molecules: A Comparative Analysis of Crystal Structure and Optimized Structure for DNA Binding Ability. (n.d.). ResearchGate.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube.

- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2025). Iraqi Journal of Bioscience and Biomedical.

- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences.

- HOMO-LUMO Energy Gap. (2022). Schrödinger.

- HOMO and LUMO. (n.d.). Wikipedia.

- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (n.d.). Arabian Journal of Chemistry.

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.

- The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018). Medium.

- A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE. (2019). ResearchGate.

- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2020). ACS Publications.

- Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (2009). Journal of the Chinese Chemical Society.

- SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate.

- Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (2025). ResearchGate.

- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Iraqi Journal of Bioscience and Biomedical.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). NIH - National Center for Biotechnology Information.

- Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.

Sources

- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijbbuon.edu.iq [ijbbuon.edu.iq]

- 6. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 7. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. GIAO/DFT studies on 1,2,4‐triazole‐5‐thiones and their propargyl derivatives / Magnetic Resonance in Chemistry, 2013 [sci-hub.ru]

- 12. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 13. iscitech.com [iscitech.com]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. (PDF) QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents (2020) | Larbi Elmchichi | 12 Citations [scispace.com]

- 22. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]

- 23. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

- 24. ijcrcps.com [ijcrcps.com]

- 25. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Title: A Strategic Guide to the Biological Activity Screening of Novel Triazole Compounds: From Hit Identification to Lead Prioritization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

The triazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored for antifungal, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological screening of novel triazole compound libraries. We move beyond simple protocol recitation to explain the strategic rationale behind constructing a multi-tiered screening cascade—an essential methodology for efficiently identifying and prioritizing promising lead candidates while minimizing resource expenditure. This document details validated, self-validating experimental workflows for primary and secondary screening, including in-depth protocols for cytotoxicity and antimicrobial assays, and emphasizes the critical, early integration of ADMET profiling to enhance the translational potential of identified hits.

The Philosophy of the Screening Cascade: A Strategy for Success

In drug discovery, screening thousands of compounds is a resource-intensive endeavor.[6] A haphazard approach leads to wasted time and capital. The "screening cascade" is a tiered strategy designed for rapid, informed decision-making.[7][8] The core principle is to use a sequence of assays, starting with broad, high-throughput methods to identify initial "hits" and progressively employing more complex, specific, and resource-intensive assays to qualify them.[9] This iterative process, often called the design-make-test-analyze cycle, ensures that only the most promising compounds advance, allowing project teams to fail fast and focus on candidates with the highest probability of success.[7]

An effective cascade is not a rigid template but a dynamic workflow tailored to the project's specific therapeutic goals (e.g., antifungal vs. anticancer), the nature of the molecular target, and the desired attributes of the final drug candidate.[8]

Caption: A generic multi-tiered screening cascade for novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to rapidly assess a large library of novel triazole compounds to identify initial hits that exhibit the desired biological activity. Assays at this stage must be robust, reproducible, scalable, and cost-effective. Whole-cell assays are often preferred as they provide holistic information on a compound's ability to cross cell membranes and exert a biological effect.

Primary Anticancer Screening: Cytotoxicity Assays

For anticancer screening, the primary goal is to identify compounds that reduce the viability or proliferation of cancer cells. Tetrazolium reduction assays like the MTT and XTT assays are industry standards for this purpose.[10][11]

-

Causality Behind the Choice: These colorimetric assays are chosen for their simplicity and scalability. They rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability. The XTT assay is an evolution of the MTT assay, producing a water-soluble formazan that eliminates the need for a final solubilization step, simplifying the protocol.

-

Cell Culture & Seeding:

-

Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Harvest cells during their logarithmic growth phase using trypsin.

-

Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (typically >95%).

-

Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each novel triazole compound in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions in culture medium to achieve final desired screening concentrations (e.g., a single high concentration of 10 µM or 50 µM for primary screening). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[12]

-

Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubate the plate for a specified duration (typically 24, 48, or 72 hours).

-

-

XTT Assay Procedure:

-

Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions (e.g., mixing the XTT reagent with the activation reagent).

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the color to develop.

-

Gently shake the plate to ensure a homogenous distribution of the colored product.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

-

A "hit" is defined as a compound that reduces cell viability below a predetermined threshold (e.g., <50% viability).

-

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

For antimicrobial screening, the goal is to determine the lowest concentration of a compound that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14]

-

Causality Behind the Choice: This method is preferred over agar disc diffusion for primary screening because it provides a quantitative result (the MIC value) rather than a qualitative zone of inhibition.[15] This allows for a more direct comparison of the potency between different compounds. The 96-well plate format makes it amenable to screening multiple compounds and strains simultaneously.

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration of ~0.5-2.5 x 10³ CFU/mL.

-

-

Compound Dilution Series:

-

In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the highest concentration of the test compound (prepared in broth) to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a range of concentrations.

-

Include a positive control (a known antifungal like Fluconazole) and a negative/growth control (no compound).[13][16]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[14] This can be assessed visually or by reading the optical density with a plate reader.

-

Tier 2: Hit Confirmation and Selectivity Profiling

Primary hits are promising but require rigorous validation. The goals of Tier 2 are to confirm the activity using a different scientific principle (an orthogonal assay) to eliminate false positives, accurately determine potency through dose-response curves, and assess selectivity.

Orthogonal Assay for Cytotoxicity: LDH Release

-

Causality Behind the Choice: A primary hit from an MTT/XTT assay might be a false positive if the compound interferes with cellular metabolism without killing the cell, or if it directly reduces the tetrazolium salt. The Lactate Dehydrogenase (LDH) assay is an excellent orthogonal method because it measures a different biological endpoint: membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring its presence provides a direct marker of cytotoxicity.

The protocol follows a similar cell seeding and compound treatment procedure as the XTT assay. However, instead of adding a tetrazolium reagent, a sample of the cell culture supernatant is collected and mixed with an LDH reaction mixture. The enzymatic reaction produces a colored product measured by absorbance, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

Dose-Response and Potency Determination (IC₅₀)

Single-concentration primary screens identify hits but do not quantify their potency. In Tier 2, confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the concentration of a compound required to inhibit the biological process (e.g., cell growth) by 50% and is a critical measure of a drug's potency.[12]

Selectivity Index: Gauging Therapeutic Window

An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells.[11]

-

Causality Behind the Choice: Early assessment of selectivity is crucial for predicting a compound's potential therapeutic window and avoiding off-target toxicity. By testing hits against both a cancer cell line and a non-cancerous cell line (e.g., human embryonic kidney cells HEK293 or normal fibroblasts), a Selectivity Index (SI) can be calculated.

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value is desirable, indicating greater selectivity for the cancer cells. Compounds with an SI < 2 are often deprioritized.

Tier 3: Mechanistic Insights and ADMET Profiling

With potent and selective hits in hand, the focus shifts to understanding how they work (Mechanism of Action, MoA) and whether they possess the fundamental properties of a viable drug (ADMET).

Mechanism of Action (MoA) Elucidation

Understanding the molecular target is fundamental to rational drug development.

The primary mechanism for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18][19][20]

Caption: Fungal ergosterol pathway showing triazole inhibition.

A cell-based assay using gas chromatography-mass spectrometry (GC-MS) can be employed to confirm this MoA. Fungal cells are treated with the triazole compound, and then the sterols are extracted and analyzed. Inhibition of 14α-demethylase will lead to a measurable depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.[21]

Triazoles can act via numerous anticancer mechanisms, including the inhibition of kinases, topoisomerases, or tubulin polymerization.[22][23] Based on structural similarity to known inhibitors or computational docking studies, specific enzyme inhibition assays can be performed. For example, a panel of kinase activity assays (e.g., EGFR, BRAF) can be used to determine if the compound's cytotoxic effect is mediated through the inhibition of a specific signaling pathway.[23]

Early ADMET Profiling

Poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) are a primary reason for drug candidate failure.[24][25] Early in silico and in vitro ADMET screening can identify compounds with liabilities, saving immense resources.[26][27]

| ADMET Parameter | Significance in Drug Discovery | Common In Vitro Assay |

| Solubility | Affects absorption and formulation. Poor solubility can be a major hurdle. | Kinetic or thermodynamic solubility assays. |

| Permeability | The ability to cross biological membranes (e.g., the gut wall for oral drugs). | Parallel Artificial Membrane Permeability Assay (PAMPA). |

| Metabolic Stability | Determines how quickly the compound is broken down by liver enzymes. | Incubation with human liver microsomes (HLM) or hepatocytes. |

| Plasma Protein Binding | Only the unbound fraction of a drug is pharmacologically active. High binding can limit efficacy. | Equilibrium dialysis or ultrafiltration. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes can lead to harmful drug-drug interactions.[17] | Fluorometric or LC-MS based assays for major CYP isoforms. |

| Cytotoxicity | General toxicity to human cells. | Assays using human cell lines (e.g., HepG2 for liver toxicity). |

Data Synthesis and Lead Candidate Selection

The final step is to integrate all the data from the screening cascade to prioritize hits for the next phase: lead optimization. A successful candidate will demonstrate:

-

High Potency: Low IC₅₀ or MIC values against the target cells or microbes.

-

Favorable Selectivity: A high Selectivity Index, indicating a lower potential for on-target toxicity.

-

Confirmed MoA: Evidence of interaction with the desired molecular target.

-

Acceptable ADMET Profile: Good solubility, metabolic stability, and low potential for CYP inhibition.

By systematically applying this strategic screening cascade, researchers can confidently navigate the complexities of early-stage drug discovery, ensuring that the novel triazole compounds advanced for further development have the strongest possible foundation for clinical success.

References

- Triazole antifungals | Research Starters - EBSCO.

- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.

- Anticancer Properties of 1,2,4-Triazoles - ISRES.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.

- Transformer-Driven ADMET Screening for Efficient Drug Evaluation - Kwon Research Group.

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.

- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Antimicrobial Screening of Some Newly Synthesized Triazoles.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development.